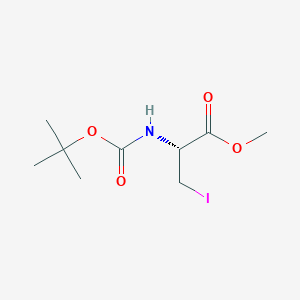

Boc-β-iodo-Ala-OMe

Vue d'ensemble

Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions

Applications De Recherche Scientifique

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mécanisme D'action

Target of Action

Boc-beta-iodo-Ala-OMe, also known as Boc-3-iodo-L-alanine methyl ester, is primarily used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .

Mode of Action

Boc-beta-iodo-Ala-OMe is an electrophile, meaning it has a tendency to react with nucleophiles . In the context of peptide synthesis, the nucleophile is typically the amino group of another amino acid. The reaction between the Boc-beta-iodo-Ala-OMe and the nucleophile results in the formation of a peptide bond, extending the peptide chain .

Biochemical Pathways

The main biochemical pathway involved in the action of Boc-beta-iodo-Ala-OMe is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Result of Action

The result of the action of Boc-beta-iodo-Ala-OMe is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is a crucial process in biochemistry, as proteins perform a vast array of functions in living organisms.

Action Environment

The action of Boc-beta-iodo-Ala-OMe is influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound . Additionally, the temperature and solvent used can also impact the efficiency of peptide bond formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Iodination: The protected amino acid derivative is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide or N-iodosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane.

Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Alkane derivatives.

Oxidation: Carboxylic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate

- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Uniqueness

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of iodinated organic molecules and pharmaceuticals.

Activité Biologique

Boc-beta-iodo-Ala-OMe, also known as N-(tert-butoxycarbonyl)-beta-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Boc-beta-iodo-Ala-OMe has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 329.132 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 356.5 ± 32.0 °C |

| Melting Point | 55-59 °C |

| Log P (Octanol/Water) | 1.43 to 2.6 |

These properties indicate that Boc-beta-iodo-Ala-OMe is a lipophilic compound, which may enhance its bioavailability and permeability across biological membranes .

Synthesis

The synthesis of Boc-beta-iodo-Ala-OMe typically involves several steps, including the protection of the amino group with a Boc group and the introduction of the iodine atom at the beta position through electrophilic substitution reactions. A notable method for its synthesis involves palladium-catalyzed cross-coupling reactions, which are efficient for creating non-natural amino acids .

Boc-beta-iodo-Ala-OMe acts primarily as a building block in peptide synthesis, particularly in the development of peptide derivatives with enhanced biological activities. Its structural features allow it to participate in various biochemical interactions, including:

- Opioid Receptor Modulation : Research indicates that compounds similar to Boc-beta-iodo-Ala-OMe can act as negative allosteric modulators (NAMs) for the µ-opioid receptor (µOR), which is crucial in pain management and addiction treatment. These modulators have been shown to enhance the efficacy of naloxone, an opioid overdose reversal agent .

Antimicrobial Activity

Studies have demonstrated that derivatives of Boc-beta-iodo-Ala-OMe exhibit moderate to good activity against several pathogenic microbes. For example, synthesized peptides incorporating this compound were tested against Gram-negative bacteria and dermatophytes, showing promising results in inhibiting microbial growth .

Case Studies

- Peptide Synthesis : In a study focusing on antimicrobial peptides, Boc-beta-iodo-Ala-OMe was incorporated into tripeptides and tetrapeptides. These peptides were evaluated for their antimicrobial properties against various pathogens, indicating that modifications at the beta position can significantly influence biological activity .

- Opioid Receptor Research : A recent investigation into µOR modulation highlighted how Boc-beta-iodo-Ala-OMe derivatives could stabilize inactive conformations of receptors, thereby reducing adverse effects associated with traditional opioid therapies. This study utilized cryogenic electron microscopy to elucidate binding mechanisms and receptor conformational changes .

Propriétés

IUPAC Name |

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZBFCCHLUWCQI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447838 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93267-04-0 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate a crucial compound in the synthesis of (-)-Jorumycin and related alkaloids?

A1: The researchers utilized a Negishi reaction to couple (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate with 5-iodo-2,4-dimethoxy-3-methylphenol []. This reaction forms a key chiral amino acid intermediate, essential for the synthesis of (-)-Jorumycin and other tetrahydroisoquinoline alkaloids. The use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in this specific reaction helps control the stereochemistry of the final product, ensuring the synthesis of the desired enantiomer.

Q2: What are the advantages of the synthetic route described in the paper compared to previous methods?

A2: The paper highlights the efficiency of their synthetic strategy. The synthesis of the key amino acid intermediate, using (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, is achieved in just five steps with a high overall yield []. This represents a significant improvement over previously reported synthetic routes, which often required more steps and resulted in lower yields. This streamlined approach makes the synthesis of (-)-Jorumycin and related bioactive compounds more accessible for further research and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.